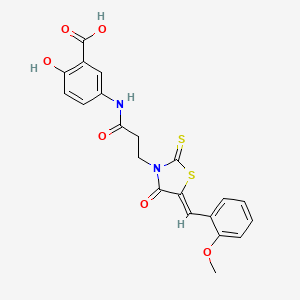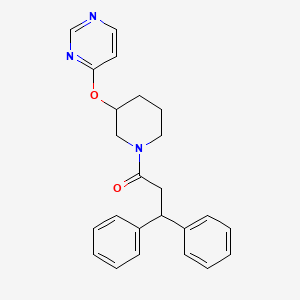![molecular formula C16H14N2O3S B2387522 Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate CAS No. 896302-91-3](/img/structure/B2387522.png)
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In
Scientific Research Applications
Synthesis of Biologically Active Compounds
“Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate” can be used in the synthesis of biologically active compounds . The compound’s cyano and carbamoyl groups can react with various reagents to form a variety of heterocyclic compounds . These compounds can have diverse biological activities and can be used in the development of new drugs .
Development of Chemotherapeutic Agents
The compound can be used in the synthesis of various organic heterocycles . These heterocycles can be used in the development of better chemotherapeutic agents . This can potentially lead to advancements in cancer treatment .
Role in Medicinal Chemistry
“Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate” plays a vital role in medicinal chemistry . Thiophene-based analogs, like this compound, are being studied by a growing number of scientists as potential biologically active compounds . They can be used to improve advanced compounds with a variety of biological effects .
Industrial Chemistry Applications
Thiophene derivatives, like “Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate”, are utilized in industrial chemistry . They can be used as corrosion inhibitors , which can help protect metals and other materials from corrosion.
Material Science Applications
“Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate” can be used in the advancement of organic semiconductors . Thiophene-mediated molecules play a prominent role in this field .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
This compound can be used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various electronic devices like televisions, computer monitors, and smartphones .
properties
IUPAC Name |
methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-15(13(9)8-17)18-14(19)11-4-6-12(7-5-11)16(20)21-3/h4-7H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBZXUMDQCJHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)

![1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea](/img/structure/B2387441.png)



![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2387455.png)
![4-[(Cyclopropylmethyl)sulfonyl]phenylacetic Acid](/img/structure/B2387458.png)

